
3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, also known as 4-Bromo-3-methylphenylthioxoquinazolin-2(3H)-one, is a quinazolinone derivative that is used in a variety of scientific research applications. It has a molecular weight of 315.21 g/mol and a melting point of 166-168°C. This compound has been studied extensively in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been found to possess a wide range of biological activities, including antifungal, anti-inflammatory, and antiviral activities.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Analgesic Activity
Quinazolinone derivatives exhibit significant analgesic activities, indicating their potential as pain management agents. The study by Osarumwense Peter Osarodion (2023) synthesized compounds showing higher analgesic activities compared to standard drugs, demonstrating the therapeutic potential of quinazolinones in pain relief Osarumwense Peter Osarodion, 2023.
Hypolipidemic Activities
Research by Y. Kurogi et al. (1996) explored the hypolipidemic properties of quinazolinone derivatives, highlighting their ability to lower triglyceride and total cholesterol levels. This suggests their utility in treating lipid disorders Y. Kurogi et al., 1996.
Corrosion Inhibition
Quinazolinone derivatives have been found to be effective corrosion inhibitors for mild steel in acidic environments, as demonstrated by N. Errahmany et al. (2020). Their study shows the potential of these compounds in protecting metals from corrosion, which has significant industrial implications N. Errahmany et al., 2020.
Fluorescent Chemical Sensors
A quinazolinone derivative was synthesized by Xiaobing Zhang et al. (2007) and used as a fluoroionophore for Fe(3+) sensitive optochemical sensors. The compound's interaction with iron ions showcases its application in developing sensitive and selective sensors for metal ion detection Xiaobing Zhang et al., 2007.
Antitumor Agents
S. Barakat et al. (2007) synthesized a series of quinazolinone derivatives with antitumor activity against Ehrlich Ascities Carcinoma cells. This highlights the potential of quinazolinone derivatives as antitumor agents, opening avenues for cancer therapy research S. Barakat et al., 2007.
Antihistaminic Agents
A study by V. Alagarsamy and P. Parthiban (2013) developed novel quinazolinone derivatives with H1-antihistaminic activity. Their research demonstrates the compounds' effectiveness in protecting animals from histamine-induced bronchospasm, suggesting their use as new class H1-antihistaminic agents V. Alagarsamy, P. Parthiban, 2013.
Propriétés
IUPAC Name |
3-(4-bromo-3-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c1-9-8-10(6-7-12(9)16)18-14(19)11-4-2-3-5-13(11)17-15(18)20/h2-8H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUASXQNZCDILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3=CC=CC=C3NC2=S)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~5~-(4-ethylbenzyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2730380.png)
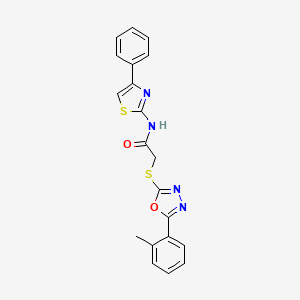
![tert-Butyl (3aS,6aR)-2-oxohexahydro-5H-pyrrolo[3,4-d]oxazole-5-carboxylate](/img/structure/B2730382.png)
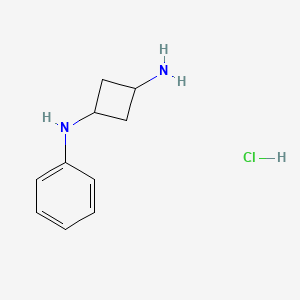

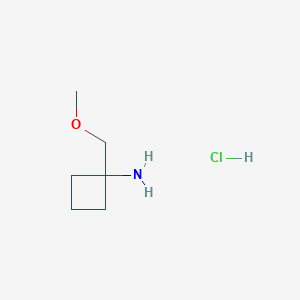
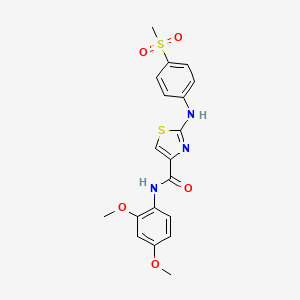
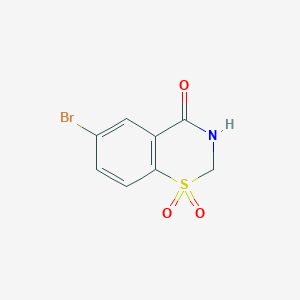
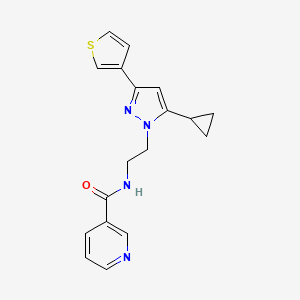
![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2730396.png)
![2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2730398.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2730399.png)
![7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2730400.png)
![N-(p-tolyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2730401.png)